Regioisomeric Differentiation: Alpha- vs. Beta-Substituted Acrylic Acid Architecture
The target compound 2-(2,5-difluorophenyl)prop-2-enoic acid is the alpha-substituted isomer, distinct from the beta-substituted trans-2,5-difluorocinnamic acid (common CAS 112898-33-6). The IUPAC SMILES (C=C(C(=O)O)c1cc(F)ccc1F) confirms the acrylic acid group is attached at the alpha position, resulting in a non-conjugated relationship between the aromatic ring and the propenoic acid double bond . This structural difference eliminates the extended styrenic conjugation present in the cinnamic acid isomer (SMILES: O=C(O)/C=C/c1cc(F)ccc1F), leading to distinct UV absorption properties and different reactivity modes in Michael additions and decarboxylative processes [1].
| Evidence Dimension | Regiochemistry (Alpha vs. Beta substitution) and Conjugation |
|---|---|
| Target Compound Data | Alpha-substituted acrylic acid; acrylic acid double bond is cross-conjugated with the aryl ring (SMILES: C=C(C(=O)O)c1cc(F)ccc1F) – CAS 1368396-57-9 |
| Comparator Or Baseline | trans-2,5-Difluorocinnamic acid (CAS 112898-33-6) – Beta-substituted; double bond conjugated with both aryl ring and carboxyl group (SMILES: O=C(O)/C=C/c1cc(F)ccc1F) |
| Quantified Difference | N/A (Discrete structural categorization; conjugation pathway is qualitatively different) |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES notation from primary databases |
Why This Matters
The different electronic topology directly affects reactivity and physicochemical properties, making the compounds non-interchangeable in synthetic pathways that rely on specific conjugation-dependent mechanisms (e.g., Diels-Alder reactions, radical decarboxylative couplings).
- [1] PubChem. trans-2,5-Difluorocinnamic acid (CID 2733299). https://pubchem.ncbi.nlm.nih.gov/compound/112898-33-6 (accessed 2026-05-05). View Source
